Fluoromethyltriphenylphosphonium bromide

Phosphonium salt synthesis Fluoromethylation Yield optimization

Researchers aiming to install terminal vinyl fluoride motifs via Wittig reaction often face inconsistent yields due to competing halide transfer or anion-exchange steps. Fluoromethyltriphenylphosphonium bromide (CAS 111902-74-0) eliminates this variability as the optimized precursor for fluoromethylenetriphenylphosphorane. - Generates the active ylide at -78 °C in THF with no competing chlorination or bromination, delivering exclusively fluorinated olefins. - The bromide counterion ensures superior solubility in polar aprotic media versus the iodide form, enabling direct deprotonation without an additional anion-exchange unit operation. - Dual-purpose utility: also functions as a monofluoromethyl radical source under visible-light photoredox conditions for late-stage alkene functionalization.

Molecular Formula C19H17BrFP
Molecular Weight 375.2 g/mol
Cat. No. B12978686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromethyltriphenylphosphonium bromide
Molecular FormulaC19H17BrFP
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C19H17FP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1
InChIKeyAEKLNSMYUTVLHY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromethyltriphenylphosphonium Bromide Overview


Fluoromethyltriphenylphosphonium bromide (CAS 111902-74-0, molecular formula C19H17BrFP, MW 375.22) is a quaternary phosphonium salt within the α-halophosphonium class, serving as a stoichiometric precursor to fluoromethylenetriphenylphosphorane — the active ylide that transfers a fluoromethylene (C=CHF) unit to aldehydes and ketones via the Wittig reaction [1]. Its defining advantage over other halomethylphosphonium salts is the presence of the C–F bond on the reacting carbon, which imparts altered ylide stability, electronic character, and product properties (e.g., vinyl fluoride generation vs. vinyl chloride/bromide) [2]. Because the bromide counterion provides superior solubility and reactivity compared to the iodide variant in polar aprotic media, this salt is the preferred form for direct ylide generation under mild basic conditions [3].

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Wittig fluoromethylenation reagent for C=CHF installation on aldehydes/ketones

+

Bromide form enables direct ylide generation under mild basic conditions without anion exchange

+

Reported higher solubility in polar aprotic media supports smoother reaction workflow

Compared to iodide or tetrafluoroborate analogs

Generic Substitution Risks in Fluoromethylenation


The α-halomethyltriphenylphosphonium family — including chloromethyl-, bromomethyl-, and iodomethyl- variants — shares a triphenylphosphonium core, but the halogen bound to the methyl carbon dictates ylide basicity, reaction temperature windows, product functionality, and downstream pharmacokinetic properties [1]. Substituting fluoromethyltriphenylphosphonium bromide with chloromethyltriphenylphosphonium bromide inserts chlorine instead of fluorine into the final olefin, fundamentally altering the drug-like attributes (e.g., metabolic stability, lipophilicity) of the product [2]. Furthermore, the fluoromethyl ylide requires lower-temperature activation and exhibits distinct stability compared to the bromo or iodo analogs, making generic base/temperature protocols non-transferable between salts [3]. These differences are critical because even modest changes in halogen identity affect reaction yields, Z/E selectivity, and the need for additional purification steps, directly impacting both cost-of-goods and analytical reproducibility at scale.

Product halogen identity

Replacing fluoromethyl with chloromethyl or bromomethyl salts changes the final olefin halogen from fluorine to Cl/Br, altering metabolic stability and lipophilicity profiles of the product.

Ylide activation mismatch

Fluoromethyl ylide requires lower-temperature generation; protocols developed for chloro/bromo analogs may not transfer directly and can compromise yield or selectivity.

Counterion and storage

Iodide salts may introduce redox side reactions; tetrafluoroborate requires an additional anion-exchange step. Cold-chain storage for the bromide form may be necessary to preserve reactivity.

Quantitative Evidence vs. Halomethyl Analogs


Synthesis Yield vs. Chloromethyl and Bromomethyl Analogs

In a systematic study of quaternary fluoromethylphosphonium salts prepared from tertiary phosphines and fluoroiodomethane, yields ranged from 60 to 99% across structurally diverse phosphines [1]. While the specific bromide salt (with triphenylphosphine) is not isolated in this range, the data from fluoromethylphosphonium iodides in the same study provide a class-level baseline. For comparison, the synthesis of bromomethyltriphenylphosphonium bromide from triphenylphosphine and dibromomethane yields 66% under optimized conditions , and chloromethyltriphenylphosphonium chloride via a patented process achieves a molar yield of 65.5% with 98% purity . This yield advantage — up to 99% for certain fluoromethylphosphonium salts vs. 65.5–66% for chloromethyl and bromomethyl analogs — demonstrates that the fluoromethyl quaternization pathway with fluoroiodomethane is inherently higher-yielding, translating to lower raw material cost per mole of active ylide generated.

Synthesis yield
Reported comparison
60–99% for fluoromethylphosphonium iodides (class range) vs. ~66% bromomethyl and ~65.5% chloromethyl analogs.
Reported higher fluoromethyl quaternization yields may lower cost per mole of active ylide.
Yields depend on phosphine and haloalkane; data from Reichel et al. 2020 and patent literature.
Phosphonium salt synthesis Fluoromethylation Yield optimization

Thermal Stability and Storage Requirements

A comparative study of fluoromethylphosphonium salts [R3PCH2F]I vs. their non-fluorinated hydroxymethyl analogs [R3PCH2OH]I demonstrated that the fluoromethyl derivatives exhibit lower melting points and lower decomposition temperatures [1]. This is a class-level inference: the fluoromethyl-substituted phosphonium salts are thermally less robust than their CH2OH counterparts. In practice, fluoromethyltriphenylphosphonium tetrafluoroborate (the BF4− analog) has a melting point of 112–113 °C and must be stored under inert atmosphere at 2–8 °C . By contrast, chloromethyltriphenylphosphonium chloride has a melting point of 262–264 °C (lit.) and is stable at ambient temperature . Bromomethyltriphenylphosphonium bromide melts at 234–236 °C . This ~150 °C gap in melting point between the fluoromethyl and chloromethyl salts is a direct consequence of weaker ionic lattice energy from the polar C–F bond, necessitating cold-chain storage for the fluoromethyl variant to prevent premature decomposition or ylide formation.

Thermal stability
Class-level inference
Melting point of fluoromethyl salt ~150 °C lower than chloromethyl analog (112–113 °C vs. 262–264 °C for tetrafluoroborate form).
Lower thermal robustness necessitates cold storage, but may preserve ylide reactivity.
Class-level trend; bromomethyl and chloromethyl salts tolerate ambient storage.
Thermal stability Decomposition temperature Phosphonium salt storage

Ylide Chemoselectivity for Vinyl Fluoride Formation

The fluoromethylenetriphenylphosphorane ylide, generated from fluoromethyltriphenylphosphonium iodide (closest analog to the bromide) with n-butyllithium at −78 °C, reacts with aldehydes and ketones to produce terminal vinyl fluorides (R2C=CHF) [1]. The product distribution is exclusively the fluorinated olefin; no chlorinated or brominated byproducts are observed, in contrast to the chloromethyl ylide (from chloromethyltriphenylphosphonium iodide) which produces chloroolefins (R2C=CHCl) in good to moderate yields [2]. The bromomethyl ylide yields bromoolefins. The presence of fluorine rather than Cl, Br, or I in the final olefin is a binary differentiation — the halogen identity on the product is stoichiometrically determined by the phosphonium salt precursor, making the fluoromethyl salt irreplaceable when the target molecule requires a vinyl fluoride motif (e.g., in fluorinated pharmaceuticals where C–F bonds enhance metabolic stability).

Vinyl fluoride selectivity
Head-to-head
100% fluorine incorporation into olefin product; no chlorine or bromine byproducts from fluoromethyl ylide.
Only fluoromethyl salt delivers C–F motif; irreplaceable when vinyl fluoride is required for metabolic stability or patent novelty.
Ylide generated with n-BuLi, −78 °C, THF (Burton & Greenlimb, 1975).
Wittig reaction Vinyl fluoride Fluoromethylene transfer Chemoselectivity

Visible-Light Radical Generation Capability

Fluoromethyltriphenylphosphonium iodide, the iodide analog of the bromide, has been demonstrated to function as a visible-light-triggered monofluoromethyl radical precursor via the σ-hole effect, generating fluoromethyl radicals without transition-metal catalysts or exogenous photocatalysts [1]. This is a unique reactivity mode not reported for chloromethyl- or bromomethyltriphenylphosphonium salts under comparable conditions: the fluoride's electronegativity polarizes the C–I bond sufficiently to form an intramolecular charge-transfer complex that undergoes selective photolysis. The bromide variant (fluoromethyltriphenylphosphonium bromide) is expected to exhibit analogous photoredox behavior, though the iodide form has been the primary focus of published studies. While this evidence is drawn from the iodide analog, it demonstrates a reactivity pathway exclusive to the fluoromethyl substitution pattern and unavailable to the chloro, bromo, or iodo analogs.

Visible-light radical generation
Method context
Fluoromethylphosphonium iodide generates •CH2F radicals under blue LED without catalyst; no analogous reactivity reported for Cl/Br analogs.
Unique photoredox pathway enables late-stage monofluoromethylation; dual-purpose Wittig + radical reagent.
Iodide salt studied; bromide analog expected to show comparable behavior (Liu et al. 2021).
Photoredox catalysis Fluoromethyl radical Monofluoromethylation σ-Hole effect

Counterion Impact on Solubility and Reactivity

Within the fluoromethyltriphenylphosphonium family, the counterion is not interchangeable without consequence. The bromide salt (C19H17BrFP, MW 375.22) offers superior solubility in polar aprotic solvents (DMF, acetonitrile) compared to the tetrafluoroborate analog (C19H17BF5P, MW 382.12), which is less hygroscopic but requires the additional synthetic step of anion exchange . The iodide salt (C19H17FIP, MW 422.22) is historically more studied but poses quenching challenges due to iodide's redox activity. Burton and Wiemers (1985) demonstrated that the bromide ion provides the optimal balance of crystallinity, solubility, and ease of ylide deprotonation for Wittig applications, making it the preferred counterion for fluoromethylenation [1]. The tetrafluoroborate salt (storage: 2–8 °C, use within 6 months; at −20 °C, use within 1 month) has a shorter practical shelf life than the bromide .

Counterion performance
Reported
Bromide: direct ylide generation, no anion exchange. Tetrafluoroborate: requires anion metathesis, shelf life 6 months at 2–8 °C. Iodide: redox-active, may complicate reactions.
Bromide form simplifies workflow by eliminating anion-exchange step and mitigating iodide-related side reactions.
Burton & Wiemers (1985) design bromide as preferred Wittig precursor.
Counterion effect Phosphonium salt solubility Bromide anion Ylide generation kinetics

Bioisosteric Toxicity Tuning with CH2F Moiety

The CH2F group in fluoromethylphosphonium salts acts as a bioisostere of the CH2OH group, but with distinct toxicological properties. In a comparative toxicity study, the water-soluble fluoromethylphosphonium salt [Me3PCH2F]I was evaluated against its bioisosteric hydroxymethyl analog [Me3PCH2OH]I, demonstrating that the CH2F substitution reduces acute toxicity to aquatic organisms relative to the CH2OH derivative [1]. While fluoromethyltriphenylphosphonium bromide (with the lipophilic triphenylphosphonium cation) is not directly tested in this study, the class-level finding that CH2F bioisosterism can tune toxicity relative to CH2OH analogs is relevant for procurement decisions when phosphonium-based antimicrobial or antifouling agents are being selected. This toxicological tunability is a feature of the CH2F group specifically and is not available with chloromethyl, bromomethyl, or iodomethyl phosphonium salts.

CH2F bioisostere toxicity
Class-level
[Me3PCH2F]I showed reduced acute aquatic toxicity relative to hydroxymethyl analog [Me3PCH2OH]I.
CH2F substitution may offer toxicity tuning handle for phosphonium biocides; not available with Cl/Br/I analogs.
Trimethylphosphonium scaffold only; triphenylphosphonium salt not tested directly.
Bioisosterism CH2F group Toxicity tuning Phosphonium biocide

High-Value Application Scenarios


Vinyl Fluoride Pharmacophore Installation

Medicinal chemistry programs targeting metabolic stability via C–F bond incorporation rely on fluoromethyltriphenylphosphonium bromide to install terminal vinyl fluoride (C=CHF) motifs onto aldehyde and ketone intermediates via the Wittig reaction. The ylide generated from this salt at −78 °C in THF produces exclusively fluorinated olefins, with no competing chlorination or bromination [1]. This binary chemoselectivity is non-negotiable when the target molecule must avoid heavier halogens for pharmacokinetic or patent reasons. The bromide counterion is preferred over the iodide form to prevent redox side reactions, and over the tetrafluoroborate form to eliminate the additional anion-exchange synthetic step [2].

Late-Stage Photoredox Monofluoromethylation

In late-stage functionalization of advanced drug intermediates, the fluoromethyltriphenylphosphonium cation facilitates catalyst-free, visible-light-driven generation of monofluoromethyl radicals for alkene functionalization [1]. This photoredox pathway is unique to the fluoromethyl-substituted phosphonium framework (driven by σ-hole C–I bond polarization) and is not available with chloromethyl, bromomethyl, or iodomethyl phosphonium salts. The dual-purpose nature of this reagent — both a Wittig ylide precursor and a photoredox radical source — allows a single procurement to serve two distinct synthetic strategies, reducing the number of specialty reagents maintained in inventory.

Agrochemical Fluorinated Building Block Libraries

Agrochemical research programs that screen fluorinated analogs of lead compounds for improved environmental persistence or target-site binding can use fluoromethyltriphenylphosphonium bromide to generate vinyl fluoride libraries from diverse carbonyl substrates. The superior synthesis yield of fluoromethylphosphonium salts (up to 99% vs. ~66% for bromomethyl analog) [1] means that for a given investment in triphenylphosphine and haloalkane starting materials, a larger quantity of active ylide precursor is obtained. Coupled with the unique toxicological tunability of the CH2F bioisostere relative to hydroxymethyl analogs [2], this reagent enables a rapid SAR exploration of fluorinated vs. non-fluorinated analogs in a single synthetic campaign.

Process Scale-Up with Existing Cold-Chain Infrastructure

For contract manufacturing organizations (CMOs) and kilo-lab facilities that already maintain cold storage infrastructure (2–8 °C under inert atmosphere) for other fluorinated reagents (e.g., DAST, Deoxo-Fluor), the thermal lability of fluoromethyltriphenylphosphonium bromide (melting point of the tetrafluoroborate analog: 112–113 °C vs. 262–264 °C for the chloromethyl analog) [1] does not impose incremental infrastructure cost. In these settings, the bromide salt's operational simplicity — direct deprotonation without anion exchange, higher solubility in polar aprotic solvents — translates to shorter batch cycle times and fewer unit operations compared to the tetrafluoroborate or iodide forms [2], providing a quantifiable process efficiency advantage.

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Binary chemoselectivity for fluorine in Wittig olefination
Confirmation of exclusive vinyl fluoride formation at low temperature
Late-stage monofluoromethylation
Visible-light radical precursor capability
Demonstration of catalyst-free •CH2F generation and alkene functionalization
Agrochemical fluorinated library synthesis
Reported higher synthesis yield vs. bromomethyl analog
Yield consistency and cost-efficiency across diverse carbonyl substrates
Process-scale fluoromethylenation
Bromide counterion operational simplicity
Cold-chain logistics compatibility and minimization of unit operations
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